molecular formula C13H12N4O B2827337 8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2034391-03-0

8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2827337
CAS RN: 2034391-03-0
M. Wt: 240.266
InChI Key: LRKJLONAQDORNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazolo[4,3-b]pyridazine derivatives are a class of compounds that contain a triazole and a pyridazine ring fused together . They are part of the larger family of azole compounds, which are heterocyclic compounds with at least one nitrogen atom in the ring . These compounds are known for their ability to bind with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various precursors. For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized from various precursors, and their structures were characterized using techniques like melting point determination, nuclear magnetic resonance spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazole and a pyridazine ring. The triazole ring contains two carbon and three nitrogen atoms, while the pyridazine ring contains four carbon and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and depend on the specific substituents present on the rings. They can undergo various types of reactions, including bromination and reactions with amino compounds .

Scientific Research Applications

Antibacterial Activity

The synthesis and evaluation of novel triazolo[4,3-a]pyrazine derivatives have revealed promising antibacterial properties . Specifically, compound 2e demonstrated excellent activity against both Gram-positive Staphylococcus aureus (MIC: 32 μg/mL) and Gram-negative Escherichia coli (MIC: 16 μg/mL). Its efficacy was comparable to the first-line antibacterial agent ampicillin. Researchers are exploring these derivatives as potential antimicrobial agents to combat infectious diseases.

Kinase Inhibition

In a separate study, [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized for their c-Met/VEGFR-2 kinase inhibition . These compounds may play a role in cancer therapy by targeting specific kinases involved in tumor growth and angiogenesis.

Antiproliferative Activity

The same [1,2,4]triazolo[4,3-a]pyrazine derivatives were also evaluated for their antiproliferative activities against various cell lines in vitro. Researchers are investigating their potential as anticancer agents .

Medicinal Chemistry Intermediates

The compound’s scaffold, 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine, serves as an intermediate in combinatorial protocols for preparing other compounds relevant to medicinal chemistry . Its versatile structure makes it valuable for drug development.

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure. Some compounds in this class have shown potential toxicity, so care should be taken when handling them .

Future Directions

The future research directions for these compounds could involve further exploration of their biological activities, the development of more efficient synthesis methods, and the design of new derivatives with improved properties .

properties

IUPAC Name

6-methyl-8-phenylmethoxy-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-10-7-12(13-15-14-9-17(13)16-10)18-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKJLONAQDORNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.